N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide: is a synthetic organic compound that features a cyclopropyl group, a thiophene ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropyl bromide and ammonia.
Introduction of the thiophene ring: This can be achieved through a nucleophilic substitution reaction where the thiophene ring is introduced to the ethyl chain.
Acylation: The final step involves the acylation of the intermediate with m-tolyl acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the tolyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide:
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a building block for bioactive compounds.
Industry: Could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-acetamide: Lacks the m-tolyl group, which may affect its reactivity and biological activity.
N-cyclopropyl-N-(2-(furan-2-yl)ethyl)-2-(m-tolyl)acetamide: Substitutes the thiophene ring with a furan ring, potentially altering its electronic properties and reactivity.
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)acetamide: Has a para-tolyl group instead of a meta-tolyl group, which could influence its steric and electronic characteristics.
Uniqueness: : The presence of the cyclopropyl group, thiophene ring, and m-tolyl group in N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide makes it unique in terms of its structural features and potential reactivity. These groups can impart specific electronic and steric properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-methylphenyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-4-2-5-15(12-14)13-18(20)19(16-7-8-16)10-9-17-6-3-11-21-17/h2-6,11-12,16H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCBLOKZSXLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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